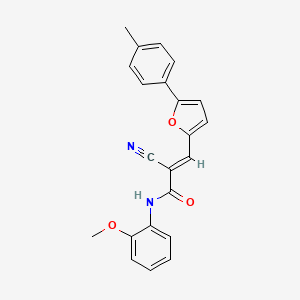

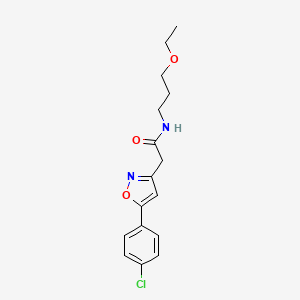

![molecular formula C23H25N5O4S2 B2827069 乙酸 1-(3-((3,4-二甲基苯基)磺酰基)噻吩[2,3-e][1,2,3]三唑并[1,5-a]嘧啶-5-基)哌啶-3-羧酸酯 CAS No. 892735-57-8](/img/structure/B2827069.png)

乙酸 1-(3-((3,4-二甲基苯基)磺酰基)噻吩[2,3-e][1,2,3]三唑并[1,5-a]嘧啶-5-基)哌啶-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene-based analogs, like the compound you mentioned, are a potential class of biologically active compounds . They have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Synthesis Analysis

Thiophene and its derivatives can be synthesized through various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene-based compounds is characterized by a five-membered ring made up of one sulfur atom . The specific structure of the compound you mentioned would need to be determined through further analysis.Chemical Reactions Analysis

Thiophene-based compounds can undergo various chemical reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of the compound you mentioned would need to be determined through further analysis.科学研究应用

合成方法与杂环化学

噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶及其衍生物通过多种方法合成,展示了这些杂环在有机合成中的多功能性。例如,一些 1H-1,2,3-三唑并[1,5-a]噻吩并[3,2-d]嘧啶的制备涉及活性亚甲基腈与 3-叠氮-2-取代噻吩的反应,展示了一种构建复杂杂环的方法 (Westerlund, 1980)。此外,通过乙基 3-氨基噻吩并[2,3-b]吡啶-2-羧酸酯与苯基或乙基异硫氰酸酯的杂环化合成吡啶并[3′,2′:4,5]噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮衍生物,进一步例证了这些化合物的化学多样性和合成用途 (Davoodnia 等,2008)。

生物学应用

3-(苯磺酰基)噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶作为强效且选择性的血清素 5-HT6 受体拮抗剂的生物学研究表明了其在神经科学和药理学中的潜在应用。这些化合物已被评估其结合亲和力和抑制血清素功能性细胞反应的能力,突出了它们在药物化学中的重要性 (Ivachtchenko 等,2010)。此外,含有磺酰胺部分的新型杂环化合物的合成和抗菌评价表明了这些衍生物的抗菌潜力,为抗菌剂的开发提供了新的途径 (Azab 等,2013)。

作用机制

Target of Action

The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes. It plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the descending vasa recta in the kidney .

Mode of Action

The compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means it competes with urea for binding to the UT-B, thereby inhibiting the transport of urea across the cell membrane .

Pharmacokinetics

The compound’s solubility in dmso suggests it may have good bioavailability

Result of Action

The inhibition of UT-B by this compound has been shown to effectively decrease maximum urinary concentration and increase urination volume . This suggests that it could potentially be used to modulate urinary concentration in conditions where this is desirable.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s activity is likely to be affected by the pH of the environment, as pH can influence the rate of the compound’s interaction with its target Additionally, the presence of other substances, such as other drugs or metabolites, could potentially affect the compound’s efficacy and stability

未来方向

属性

IUPAC Name |

ethyl 1-[10-(3,4-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4S2/c1-4-32-23(29)16-6-5-10-27(13-16)20-19-18(9-11-33-19)28-21(24-20)22(25-26-28)34(30,31)17-8-7-14(2)15(3)12-17/h7-9,11-12,16H,4-6,10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKUZKJLUNXQLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2826990.png)

![2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2826996.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2826997.png)

![(2Z)-2-[(4-bromophenyl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2827000.png)

![(NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide](/img/structure/B2827001.png)

![2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2827003.png)

![2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2827004.png)